molecular formula C16H18FN3O3 B2577078 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 849620-63-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2577078
CAS No.: 849620-63-9
M. Wt: 319.336
InChI Key: MVFGFXAZWRWXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate acylating agent.

    Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has shown promise in modulating biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties also make it suitable for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory and cancer pathways. The spirocyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
  • 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

This detailed overview provides a comprehensive understanding of 2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(3-fluorophenyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-5-4-6-12(9-11)18-13(21)10-20-14(22)16(19-15(20)23)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGFXAZWRWXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.